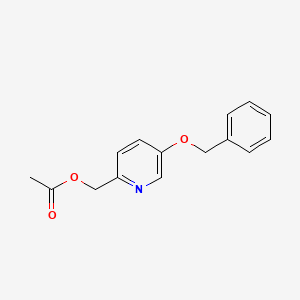

5-Benzyloxy-2-acetoxymethylpyridine

Description

5-Benzyloxy-2-acetoxymethylpyridine is a pyridine derivative characterized by a benzyloxy group at the 5-position and an acetoxymethyl group at the 2-position of the pyridine ring. For instance, the acetoxymethyl group enhances hydrolytic instability compared to halogenated counterparts, making it a candidate for prodrug design or intermediates in nucleophilic substitution reactions .

Properties

IUPAC Name |

(5-phenylmethoxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-12(17)18-11-14-7-8-15(9-16-14)19-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNHQOCRWZAUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 5-Benzyloxy-2-acetoxymethylpyridine may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2-acetoxymethylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Substitution: The benzyloxy and acetoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

5-Benzyloxy-2-acetoxymethylpyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Benzyloxy-2-acetoxymethylpyridine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Properties

The table below compares 5-Benzyloxy-2-acetoxymethylpyridine with structurally related pyridine derivatives from the evidence:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity/Applications Notes |

|---|---|---|---|---|---|

| This compound* | Not Provided | C₁₅H₁₅NO₃ | 257.28 | 5-benzyloxy, 2-acetoxymethyl | Hydrolysis-prone; potential prodrug |

| 5-(Benzyloxy)-2-(bromomethyl)pyridine | 1204424-83-8 | C₁₃H₁₂BrNO | 278.14 | 5-benzyloxy, 2-bromomethyl | Electrophilic reactivity for SN2 |

| 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | 62811-98-7 | C₁₃H₁₁Cl₂NO | 292.14 | 5-benzyloxy, 4-chloro, 2-chloromethyl | Dual halogenation for cross-coupling |

| 2-Methoxy-5-(3-phenylmethoxyphenyl)pyridine | 1375069-19-4 | C₁₉H₁₇NO₂ | 301.35 | 2-methoxy, 5-aryl-benzyloxy | Enhanced aromatic stability for APIs |

*Theoretical values for the target compound are inferred from analogs.

Key Observations :

Substituent Effects: The acetoxymethyl group in the target compound is less electrophilic than bromo/chloromethyl analogs (e.g., ), reducing its utility in SN2 reactions but increasing its suitability as a hydrolyzable prodrug linker . Halogenated derivatives (e.g., 5-(Benzyloxy)-2-(bromomethyl)pyridine) exhibit higher reactivity in cross-coupling reactions due to the bromine atom’s leaving-group capability .

Stability and Safety :

- Benzyloxy-containing compounds (e.g., ) often require careful handling due to flammability and inhalation risks. The acetoxymethyl group may hydrolyze to formaldehyde under acidic conditions, necessitating stability studies .

Synthetic Pathways :

- Analogs like 6-[5-Benzyloxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone () are synthesized via benzoyl chloride intermediates, suggesting similar routes for the target compound .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : Bromo- and chloromethyl derivatives () are precursors for anticancer agents (e.g., kinase inhibitors), while methoxy-aryl variants () are explored for CNS drug candidates .

- Biochemical Reagents : Chlorinated derivatives () are utilized in peptide synthesis or as enzyme inhibitors due to their electrophilic reactivity .

Biological Activity

5-Benzyloxy-2-acetoxymethylpyridine is a pyridine derivative that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzyloxy group and an acetoxymethyl side chain, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

This compound's structure includes:

- A pyridine ring which is known for its ability to interact with biological targets.

- A benzyloxy group , which may enhance lipophilicity and facilitate membrane permeability.

- An acetoxymethyl group , potentially contributing to reactivity and interaction with biological systems.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : It could interact with various receptors, modulating their activity and influencing physiological responses.

- Cell Signaling Modulation : The compound may alter cell signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-Ulcer Activity

The compound has been explored for its anti-ulcer effects. In animal models, it has demonstrated significant inhibition of gastric acid secretion, outperforming standard treatments like Omeprazole in certain cases. This activity is attributed to its ability to inhibit H^+-K^+ ATPase, a key enzyme in gastric acid production .

Cytotoxicity and Antitumor Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. Its mechanism involves the induction of apoptosis in tumor cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

- Study on Gastric Acid Secretion : In a study involving chronic gastric fistula dogs, this compound was administered intraduodenally at doses ranging from 4 mg/kg. Results indicated a marked reduction in histamine-stimulated gastric acid secretion compared to controls, confirming its anti-ulcer efficacy .

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy & Acetoxymethyl groups | Antimicrobial, Anti-ulcer |

| 5-Benzyloxy-2-methylpyridine | Methyl group instead of acetoxymethyl | Moderate antimicrobial |

| 5-Benzyloxy-2-hydroxymethylpyridine | Hydroxymethyl group | Limited anti-ulcer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.